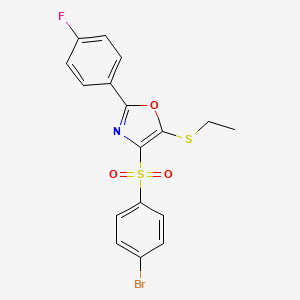
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is a complex organic compound that features a combination of bromine, sulfur, fluorine, and oxazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl sulfone derivative, followed by the introduction of an ethylthio group through a nucleophilic substitution reaction. The final step involves the formation of the oxazole ring, which can be achieved through cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, sulfur, and fluorine atoms can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenyl sulfone derivatives: These compounds share the bromophenyl sulfone moiety but lack the oxazole ring.
Ethylthio-substituted oxazoles: These compounds have the ethylthio group and oxazole ring but may differ in other substituents.
Fluorophenyl oxazoles: These compounds contain the fluorophenyl and oxazole moieties but may lack the bromophenyl sulfone group.
Uniqueness
4-((4-Bromophenyl)sulfonyl)-5-(ethylthio)-2-(4-fluorophenyl)oxazole is unique due to the combination of its functional groups, which can impart specific chemical and biological properties
Propiedades
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-ethylsulfanyl-2-(4-fluorophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrFNO3S2/c1-2-24-17-16(25(21,22)14-9-5-12(18)6-10-14)20-15(23-17)11-3-7-13(19)8-4-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQZAZHJJQEGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrFNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B3007749.png)
![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B3007751.png)
![6-tert-butyl-3-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B3007752.png)


![2-[5-(4-methylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B3007755.png)



![(8-(4-(4-Methoxyphenyl)piperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B3007761.png)

![5-[(4-methylpiperidine-1-carbonyl)amino]naphthalene-1-sulfonyl Chloride](/img/structure/B3007766.png)
![3-Methyl-8-(4-methylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3007767.png)
